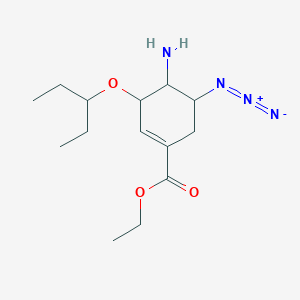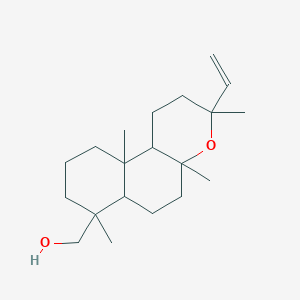
19-Hydroxy-13-epimanoyl oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpenoid compound with the molecular formula C20H34O2 It is a derivative of manoyl oxide and is known for its various biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 19-Hydroxy-13-epimanoyl oxide can be achieved through several methods. One common approach involves the microbial transformation of ent-13-epi-manoyl oxide using Rhizopus nigricans cultures . This process converts the substrate into its 20-hydroxy, ent-3β-hydroxy, and (14S)-spiro derivatives.
Another method involves the chemical synthesis of labdane-type diterpenes from ent-3-b-hydroxy-13-epi-manoyl oxide (ribenol). This process includes the preparation of carboxylates and carbamates by treating the compound with anhydrides, acid chlorides, or isocyanate derivatives in the presence of pyridine .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The use of microbial transformation and chemical synthesis methods can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
19-Hydroxy-13-epimanoyl oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of acid chlorides, anhydrides, or isocyanate derivatives in the presence of pyridine.
Major Products Formed
The major products formed from these reactions include various hydroxylated, carboxylated, and carbamated derivatives of this compound. These derivatives exhibit enhanced biological activities and are useful in scientific research and industrial applications.
科学的研究の応用
作用機序
The mechanism of action of 19-Hydroxy-13-epimanoyl oxide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate cellular signaling pathways and inhibit the growth of microorganisms and cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through the modulation of oxidative stress and inflammation.
類似化合物との比較
19-Hydroxy-13-epimanoyl oxide is unique among labdane-type diterpenoids due to its specific hydroxylation pattern. Similar compounds include:
ent-13-epi-manoyl oxide: A precursor for the synthesis of this compound.
ent-beyer-14-en-18-ol: Another labdane-type diterpenoid with similar biological activities.
erythroxylol-A: A diterpenoid with a different hydroxylation pattern but similar biological properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
特性
分子式 |
C20H34O2 |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
(3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl)methanol |
InChI |
InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3 |
InChIキー |
MONXCRDSDZQGGT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


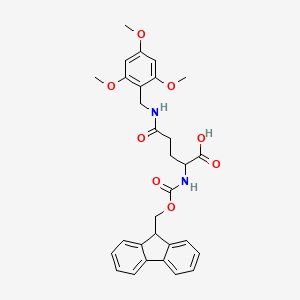
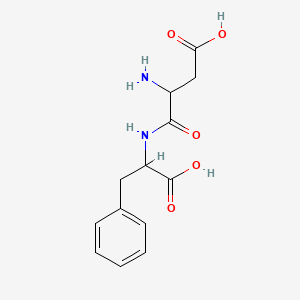
![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)

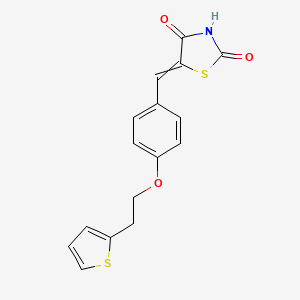

![2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13394770.png)
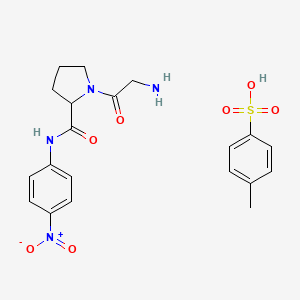
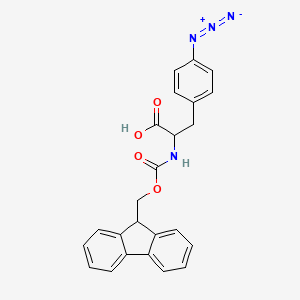
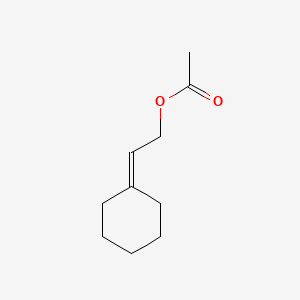
![1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione](/img/structure/B13394794.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13394800.png)

